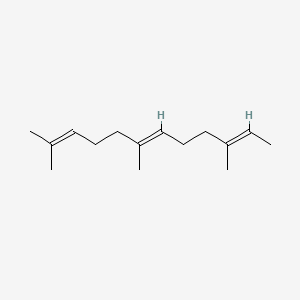

(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene

Overview

Description

Farnesyl is a natural 15-carbon organic compound that is an acyclic sesquiterpene alcohol. Under standard conditions, it is a colorless liquid that is hydrophobic and thus insoluble in water but miscible with oils . Farnesyl is produced from 5-carbon isoprene compounds in both plants and animals. Phosphate-activated derivatives of farnesyl are the building blocks of many acyclic sesquiterpenoids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Farnesyl can be synthesized from linalool. One method involves the reaction of nerolidol with isopropenylmethyl ether in the presence of an acidic catalyst at elevated temperature, followed by isolation through fractionated distillation . Another method involves the transformation of nerolidol into its acetylacetate with diketene in the presence of sodium ethoxide at low temperatures, followed by decarboxylation and rectification .

Industrial Production Methods: In industry, farnesyl is often synthesized from linalool. The process involves several steps, including the reaction of geranyl pyrophosphate with isopentenyl pyrophosphate to form farnesyl pyrophosphate, which is then oxidized to produce farnesyl .

Chemical Reactions Analysis

Enzymatic Cyclization via Squalene–Hopene Cyclase (SHC)

Recombinant SHC catalyzes the cyclization of (6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene into bicyclic sesquiterpenes with a drimane skeleton. This reaction proceeds with high efficiency (68% yield) and stereochemical control .

Key Products and Yields

| Product | Structure Type | Yield (%) |

|---|---|---|

| Drim-7(8)-ene | Bicyclic sesquiterpene | 10 |

| Drim-8(12)-ene | Bicyclic sesquiterpene | 4 |

| Drim-8(9)-ene | Bicyclic sesquiterpene | 16 |

| Driman-8α-ol | Oxygenated drimane | 14 |

| Driman-8β-ol | Oxygenated drimane | 4 |

| Quasiclerodane | Novel clerodane-like core | 20 |

Mechanistic Insights :

-

The reaction initiates with protonation at C3, followed by cyclization through a chair-boat-chair conformation.

-

Carbocation rearrangements lead to diverse products, including hydroxylated derivatives via water trapping .

Reaction Conditions

| Parameter | Value |

|---|---|

| Enzyme | Recombinant SHC from Alicyclobacillus acidocaldarius |

| Buffer | 50 mM Tris-HCl (pH 7.5) |

| Temperature | 45°C |

| Incubation Time | 16 hours |

Isomerization and Stability

The compound’s conjugated triene system exhibits sensitivity to isomerization under acidic or thermal conditions. For example:

-

Protonation at C2 can lead to cis-trans isomerization of double bonds.

-

Stability in organic solvents (e.g., hexane, ethyl acetate) is confirmed via GC-MS analysis .

Theoretical Studies on Reaction Pathways

Density functional theory (DFT) calculations support a carbocation-driven mechanism for SHC-catalyzed cyclization. Key findings include:

-

Transition states involve concerted hydride and methyl shifts.

-

Energy barriers for drimane formation are lower (~15 kcal/mol) compared to hopanoid triterpenes .

Comparative Reactivity with Farnesol Derivatives

Unlike farnesol (a hydroxylated analog), this compound lacks a hydroxyl group, which simplifies cyclization by avoiding competing elimination reactions. This difference is critical for high-yield enzymatic transformations .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H26 and a molecular weight of 206.37 g/mol. Its structure features a series of double bonds that contribute to its reactivity and biological activity. The compound is classified under lipids and hydrocarbons, indicating its potential roles in biological systems and industrial applications .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. In vitro studies indicate its effectiveness against various pathogens. For instance, it has demonstrated inhibition against Escherichia coli and Aspergillus niger, with notable inhibition zones at specific concentrations .

2.2 Antioxidant Properties

The compound also exhibits antioxidant capabilities. Studies have quantified its ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl radicals, and nitric oxide radicals. The IC50 values for these activities are comparable to those of well-known antioxidants like ascorbic acid .

Agricultural Applications

3.1 Pest Repellent

Due to its strong scent and chemical properties, this compound can be utilized as a natural pest repellent in agriculture. Its application can reduce the need for synthetic pesticides while promoting sustainable farming practices.

3.2 Plant Growth Regulation

The compound has been observed to influence plant growth positively. It may act as a signaling molecule in certain plant species, enhancing growth responses under specific environmental conditions .

Material Science Applications

4.1 Polymer Production

The unique structure of this compound allows it to be used in the synthesis of novel polymers. These polymers can exhibit enhanced flexibility and durability compared to traditional materials.

4.2 Coating Formulations

In the development of coatings for various surfaces, this compound can provide protective qualities due to its hydrophobic nature and resistance to degradation.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Antimicrobial Effects | Demonstrated significant inhibition against E. coli and A. niger | Pharmaceutical formulations |

| Investigation of Antioxidant Activity | IC50 values comparable to ascorbic acid in radical scavenging assays | Nutraceuticals and supplements |

| Research on Plant Growth Regulation | Enhanced growth responses in treated plants | Sustainable agriculture practices |

Mechanism of Action

Farnesyl exerts its effects through several mechanisms:

Inhibition of N-type Voltage-Gated Calcium Channels: Farnesyl has been shown to be a potent endogenous inhibitor of these channels in some mammalian cell types.

Role in Mevalonate Pathway: Farnesyl is an intermediate in the synthesis of squalene, cholesterol, and steroids in chordates and vertebrates.

Flexible Hydrophobic Molecular Valves: Farnesyl functions as a flexible hydrophobic molecular valve for restricting untimely calcium passage through some types of canonical calcium channels.

Comparison with Similar Compounds

Geranylgeranyl: Similar to farnesyl, geranylgeranyl is a 20-carbon isoprenoid that plays a role in the post-translational modification of proteins.

Squalene: A 30-carbon isoprenoid that is a precursor for the synthesis of sterols and other complex molecules.

Dolichol: A long-chain polyisoprenoid alcohol involved in the glycosylation of proteins.

Uniqueness: Farnesyl is unique in its role as a precursor for both sterols and insect juvenile hormones, highlighting its importance in both vertebrate and invertebrate biology .

Biological Activity

(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene, also known as a sesquiterpene and an alkatriene, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on different biological systems, and implications for future research.

- Chemical Formula : C15H26

- Molecular Weight : 210.37 g/mol

- Structure : The compound features a unique triene structure which contributes to its reactivity and interactions in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various sesquiterpenes, this compound demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

This compound also exhibits antioxidant properties. It scavenges free radicals effectively, which is crucial for protecting cells from oxidative stress. This activity has implications for aging and chronic diseases where oxidative damage is a contributing factor.

Phytotoxicity

In agricultural research, this compound has been evaluated for its phytotoxic effects on various plant species. It can inhibit seed germination and root growth in certain plants, indicating its potential use as a natural herbicide.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated that at concentrations of 100 µg/mL and above, the compound significantly reduced bacterial viability by over 70%, suggesting its potential as a natural antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

A study involving macrophage cell lines treated with this compound revealed that it downregulated the expression of COX-2 and iNOS genes involved in inflammation. This finding supports its use in developing anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for structural elucidation of (6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene, and how should data be interpreted?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for identifying carbon-hydrogen frameworks and double-bond configurations. Fourier Transform Infrared (FTIR) spectroscopy complements this by detecting functional groups (e.g., C=C stretching at ~1650 cm). For example, -NMR coupling constants (e.g., for trans double bonds) confirm stereochemistry . Thin-layer chromatography (TLC) and column chromatography are essential for isolating pure fractions prior to analysis .

Q. How can researchers design a synthesis protocol for this compound from prenyl precursors?

- Answer : A stereoselective approach using Wittig or Horner-Wadsworth-Emmons reactions is recommended to establish trans-configured double bonds. For example, ethyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate can serve as a precursor, with LiAlH-mediated reduction yielding the final compound. Monitoring reaction progress via gas chromatography-mass spectrometry (GC-MS) ensures intermediate purity .

Q. What analytical challenges arise in distinguishing (6E,10E)-isomers from other triene analogs (e.g., 2Z,6E configurations)?

- Answer : Overlapping NMR signals for allylic protons require 2D techniques like COSY or NOESY to resolve spatial relationships. UV-Vis spectroscopy (λ~230–270 nm) can differentiate conjugation patterns, while high-resolution mass spectrometry (HRMS) confirms molecular formulas .

Advanced Research Questions

Q. What strategies mitigate stereochemical inconsistencies during the synthesis of this compound derivatives?

- Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) enforce stereocontrol. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups in intermediates prevents undesired isomerization during cyclopropanation reactions . Computational modeling (DFT) predicts transition-state energies to optimize reaction conditions .

Q. How do structural modifications (e.g., sulfhydryl or carboxylate groups) impact the bioactivity of this compound derivatives?

- Answer : Introducing a thiosalicylic acid moiety, as in Salirasib (a Rho inhibitor), enhances membrane permeability and target binding. Structure-activity relationship (SAR) studies require comparative assays (e.g., IC measurements) and molecular docking simulations to validate interactions with proteins like Ras GTPases .

Q. What statistical methods resolve contradictory bioassay data for this compound in cancer cell lines?

- Answer : Multivariate analysis (e.g., ANOVA with Tukey post hoc tests) accounts for variability in cell viability assays. Dose-response curves should be normalized to controls, and outliers assessed via Grubbs’ test. Replicating experiments across multiple cell lines (e.g., ovarian vs. breast cancer) clarifies compound specificity .

Q. Methodological Best Practices

Q. How should researchers ensure reproducibility in synthesizing and characterizing this compound?

- Answer : Document all synthetic steps, including solvent purity (e.g., anhydrous THF), catalyst loadings, and reaction times. Publish NMR spectra with integration values and coupling constants. Adhere to IUPAC nomenclature and report melting points, (if chiral), and retention factors (R) in TLC .

Q. What comparative approaches validate the ecological relevance of this compound in plant-insect interactions?

Properties

Molecular Formula |

C15H26 |

|---|---|

Molecular Weight |

206.37 g/mol |

IUPAC Name |

(6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene |

InChI |

InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,7-8,10-11H2,1-5H3/b14-6+,15-12+ |

InChI Key |

JXBSHSBNOVLGHF-BUJBXKITSA-N |

SMILES |

CC=C(C)CCC=C(C)CCC=C(C)C |

Isomeric SMILES |

C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC=C(C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.